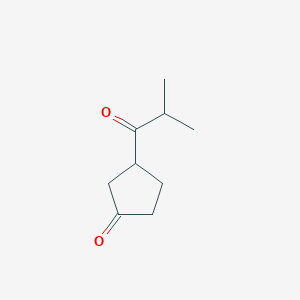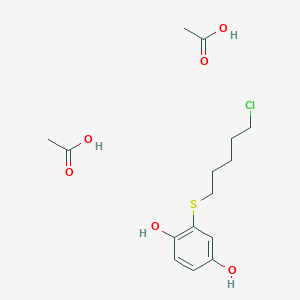
Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol is an organic compound that features a benzene ring substituted with a sulfanyl group and a chloropentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol typically involves the following steps:
Formation of the Benzene Derivative: The starting material, benzene-1,4-diol, undergoes a substitution reaction with a chloropentylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where the hydroxyl groups on the benzene ring are replaced by the chloropentylsulfanyl group.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloropentyl chain, potentially converting the chloropentyl group to a pentyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pentyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The chloropentyl chain may also interact with lipid membranes, affecting membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,4-diol: A simpler analog without the sulfanyl and chloropentyl groups.
2-(5-chloropentylsulfanyl)benzene-1,4-diol: Lacks the acetic acid moiety.
Acetic acid;2-(5-chloropentyl)benzene-1,4-diol: Similar structure but without the sulfanyl group.
Uniqueness
Acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol is unique due to the presence of both the sulfanyl and chloropentyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
89706-24-1 |
|---|---|
Fórmula molecular |
C15H23ClO6S |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
acetic acid;2-(5-chloropentylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C11H15ClO2S.2C2H4O2/c12-6-2-1-3-7-15-11-8-9(13)4-5-10(11)14;2*1-2(3)4/h4-5,8,13-14H,1-3,6-7H2;2*1H3,(H,3,4) |
Clave InChI |
RQUWHBLIMLGUOP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1O)SCCCCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
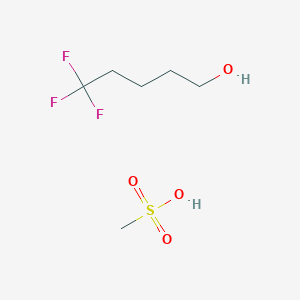
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
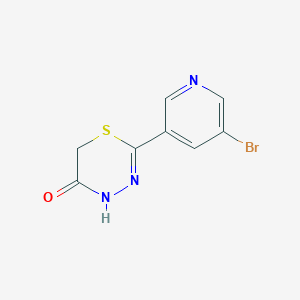
![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)
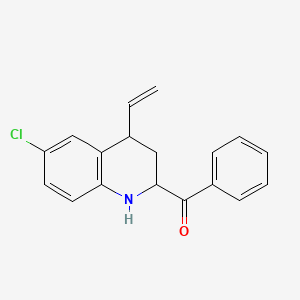
![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)


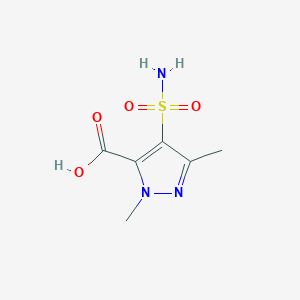
![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)
